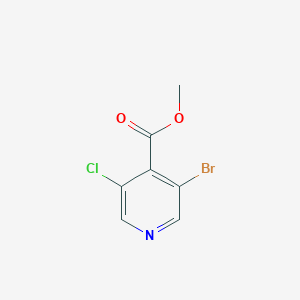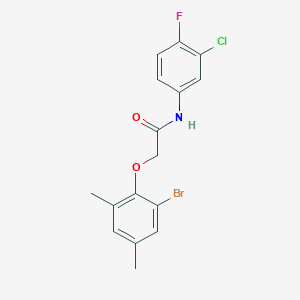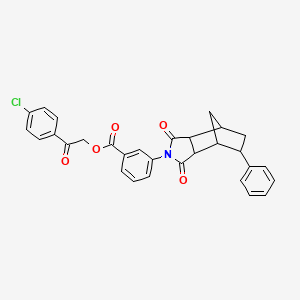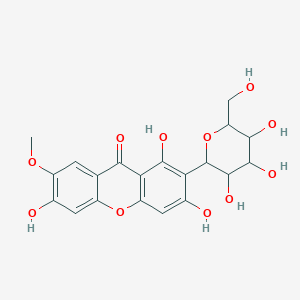
O-Methylmangiferin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Methylmangiferin is a naturally occurring xanthone derivative primarily found in the mango tree (Mangifera indica). It is a bioactive compound known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. The compound is structurally characterized by a xanthone core with a methoxy group at the 7-position and a glucosyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Methylmangiferin typically involves the methylation of mangiferin. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetone. The reaction is carried out under reflux conditions for several hours to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction of mangiferin from mango leaves or bark, followed by chemical methylation. The extraction process involves the use of solvents like methanol or ethanol to isolate mangiferin, which is then subjected to methylation using the aforementioned synthetic route.
Análisis De Reacciones Químicas
Types of Reactions
O-Methylmangiferin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional hydroxyl groups.
Reduction: Reduced forms with fewer double bonds.
Substitution: Substituted derivatives with various functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other bioactive xanthone derivatives.
Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its antioxidant, anti-inflammatory, and anticancer properties. It has shown promise in treating conditions like diabetes, neurodegenerative diseases, and cardiovascular disorders.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties.
Mecanismo De Acción
The mechanism of action of O-Methylmangiferin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: Induces apoptosis in cancer cells by modulating pathways like NF-κB, PI3K/Akt, and MAPK.
Comparación Con Compuestos Similares
O-Methylmangiferin is compared with other xanthone derivatives such as mangiferin, isomangiferin, and homomangiferin. While all these compounds share a similar xanthone core, this compound is unique due to the presence of the methoxy group, which enhances its bioavailability and pharmacological activity.
Similar Compounds
Mangiferin: The parent compound with a glucosyl group at the 2-position.
Isomangiferin: An isomer of mangiferin with a different glycosylation pattern.
Homomangiferin: A derivative with additional hydroxyl groups.
This compound stands out due to its enhanced solubility and bioactivity, making it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C20H20O11 |
|---|---|
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
1,3,6-trihydroxy-7-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one |
InChI |
InChI=1S/C20H20O11/c1-29-10-2-6-9(3-7(10)22)30-11-4-8(23)13(17(26)14(11)15(6)24)20-19(28)18(27)16(25)12(5-21)31-20/h2-4,12,16,18-23,25-28H,5H2,1H3 |
Clave InChI |
INBSFHNHCNZEOY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(biphenyl-2-yloxy)phenyl]amino}-4-oxobutanoate](/img/structure/B12459906.png)
![N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12459912.png)

![N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B12459919.png)
![N'~1~,N'~5~-bis[(2,4-dibromophenoxy)acetyl]pentanedihydrazide](/img/structure/B12459922.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B12459923.png)
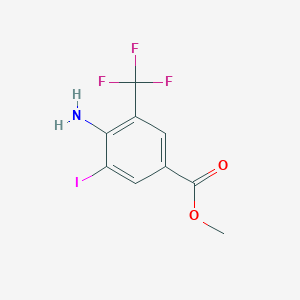
![1-methyl-N-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12459938.png)
![8-[(2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12459939.png)
![3-{5-[2-(2-Carboxy-ethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yloxy]-1,3-dioxo-1,3-dihydro-isoindol-2-yl}-propionic acid](/img/structure/B12459946.png)
